An In-depth Technical Guide to 5-Ethynyl-2-methyl-1,3-oxazole: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 5-Ethynyl-2-methyl-1,3-oxazole: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 1,3-Oxazole Scaffold in Medicinal Chemistry
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[1] The unique electronic and steric properties of the oxazole core allow for diverse interactions with biological targets, making it a valuable building block in the design of novel therapeutics.[2] Derivatives of 1,3-oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological activity of the molecule.[1] In particular, 2,5-disubstituted oxazoles are a common motif in compounds with significant therapeutic potential.[1]
This technical guide focuses on a specific 2,5-disubstituted oxazole, 5-Ethynyl-2-methyl-1,3-oxazole . The introduction of an ethynyl group at the C5 position offers a versatile handle for further chemical modifications, most notably through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition. This allows for the straightforward conjugation of the oxazole core to other molecules of interest, a powerful strategy in drug discovery for generating libraries of compounds with diverse functionalities.
Chemical Structure and Properties
The chemical structure of 5-Ethynyl-2-methyl-1,3-oxazole is characterized by a 1,3-oxazole ring substituted with a methyl group at the 2-position and an ethynyl group at the 5-position.
2D Chemical Structure:
Molecular Formula: C₆H₅NO
Molecular Weight: 107.11 g/mol
CAS Number: 2408962-94-5[4]
Physical Properties
| Property | Value | Reference/Comment |
| Melting Point | Data not available | Expected to be a low-melting solid or liquid. |
| Boiling Point | Data not available | Expected to be a high-boiling liquid. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| Appearance | Data not available | Likely a colorless to pale yellow solid or liquid. |
Synthesis of 5-Ethynyl-2-methyl-1,3-oxazole
The synthesis of 5-ethynyl-2-methyl-1,3-oxazole is not explicitly detailed in the available literature. However, a robust and widely applicable methodology for the synthesis of 5-ethynyl oxazoles involves a two-step process:
-
Halogenation of the corresponding 2-methyloxazole at the C5 position.
-
Sonogashira cross-coupling of the resulting 5-halo-2-methyloxazole with a protected acetylene, followed by deprotection.
The following protocol is a representative, field-proven approach based on established methodologies for the synthesis of analogous compounds.[5]
Step 1: Synthesis of 5-Bromo-2-methyl-1,3-oxazole (Precursor)
The direct bromination of 2-methyloxazole can be challenging due to the reactivity of the oxazole ring. A common strategy involves the synthesis of the oxazole ring with the desired substitution pattern already in place or through a directed halogenation. For the purpose of this guide, we will outline a general approach for the bromination of a pre-formed 2-methyloxazole.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 2-methyl-1,3-oxazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2-methyl-1,3-oxazole.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, reducing the formation of byproducts.
-
Low Temperature: Starting the reaction at 0 °C helps to control the exothermicity of the reaction and improve the selectivity of the bromination at the C5 position, which is electronically favored for electrophilic substitution in oxazoles.
Step 2: Sonogashira Coupling and Deprotection
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6][7] In this step, 5-bromo-2-methyl-1,3-oxazole is coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by removal of the silyl protecting group.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for 5-Ethynyl-2-methyl-1,3-oxazole.
Experimental Protocol:
-
To a solution of 5-bromo-2-methyl-1,3-oxazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DMF, add trimethylsilylacetylene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine (2-3 eq).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the crude trimethylsilyl-protected product by flash column chromatography.
-
Dissolve the purified intermediate in a suitable solvent like methanol or THF.
-
Add a base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) and stir at room temperature for 1-3 hours to remove the TMS protecting group.
-
After completion of the deprotection, remove the solvent and purify the final product, 5-ethynyl-2-methyl-1,3-oxazole, by flash column chromatography.
Trustworthiness and Self-Validation:
The success of each step can be validated by standard analytical techniques. The formation of the brominated intermediate and the final ethynyl product can be confirmed by an increase in molecular weight as observed by mass spectrometry. The disappearance of the starting materials and the appearance of the product spots with different retention factors on TLC provide a quick check for reaction completion. The final structure and purity should be confirmed by NMR spectroscopy.
Expected Spectral Properties
-
¹H NMR: The spectrum is expected to show a singlet for the proton on the ethynyl group (C≡C-H) typically in the range of δ 3.0-3.5 ppm. The methyl protons at the C2 position would appear as a singlet around δ 2.4-2.6 ppm. The proton on the oxazole ring at the C4 position is expected to be a singlet in the aromatic region, likely around δ 7.0-7.5 ppm.
-
¹³C NMR: The spectrum should display signals for the two acetylenic carbons, typically in the range of δ 70-90 ppm. The methyl carbon will appear at around δ 14-20 ppm. The carbons of the oxazole ring are expected in the aromatic region, with the C2 and C5 carbons appearing at lower field (more deshielded) than the C4 carbon.
-
IR Spectroscopy: A sharp, characteristic absorption band for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹. The C≡C triple bond stretch should appear as a weak to medium band in the region of 2100-2150 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1500-1650 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (107.11). Common fragmentation patterns for oxazoles involve the loss of CO, HCN, and cleavage of the substituents.[1]
Applications in Drug Development
The 2,5-disubstituted oxazole core is a key pharmacophore in many compounds with potent biological activities.[1] The presence of the ethynyl group in 5-ethynyl-2-methyl-1,3-oxazole makes it a particularly valuable building block for several applications in drug discovery:
-
Lead Optimization via Click Chemistry: The terminal alkyne allows for facile and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enables the rapid synthesis of a library of triazole-containing oxazole derivatives by reacting with a variety of azide-functionalized molecules. This approach is widely used to explore the structure-activity relationship (SAR) and optimize the properties of a lead compound.
-
Bio-conjugation: The ethynyl group can be used to attach the oxazole moiety to larger biomolecules, such as peptides or antibodies, to create targeted drug delivery systems or probes for chemical biology research.
-
Synthesis of Complex Molecules: The alkyne can participate in various other carbon-carbon bond-forming reactions, serving as a key intermediate in the synthesis of more complex natural product analogs or drug candidates.
The 2-methyl-5-substituted oxazole motif itself is found in compounds with diverse biological activities, and thus, 5-ethynyl-2-methyl-1,3-oxazole represents a promising starting point for the development of new therapeutic agents.
Conclusion
5-Ethynyl-2-methyl-1,3-oxazole is a versatile building block with significant potential in medicinal chemistry and drug discovery. While specific physical and spectral data are not widely published, its synthesis can be reliably achieved through a two-step sequence involving halogenation and a Sonogashira coupling. The presence of the terminal alkyne provides a powerful tool for chemical modification, enabling its use in click chemistry, bio-conjugation, and the synthesis of complex molecules. The continued exploration of the chemistry and biological activity of derivatives of 5-ethynyl-2-methyl-1,3-oxazole is a promising avenue for the discovery of novel therapeutic agents.
References
-
5-(bromomethyl)-2-methyl-1,3-oxazole - Chemical Synthesis Database. Available at: [Link]
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv. Available at: [Link]
-
5-ethynyl-2-methyl-1,3-oxazole — Chemical Substance Information - NextSDS. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
A Practical Synthesis of 1,3-Oxazole - ResearchGate. Available at: [Link]
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - MDPI. Available at: [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available at: [Link]
-
General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC. Available at: [Link]
-
Full article: Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity - Taylor & Francis. Available at: [Link]
-
Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. - ResearchGate. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Available at: [Link]
-
Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. - ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Available at: [Link]
-
Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. Available at: [Link]
-
Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization - MDPI. Available at: [Link]
-
2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl) - PMC. Available at: [Link]
-
Palladium-Catalyzed Coupling of Aryl Halides and. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CAS 1060816-11-6: 2-Bromo-4-methyl-1,3-oxazole [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
